Cas no 83493-43-0 (2-chloro-1-ethoxy-4-{2-[(4-fluoro-3-phenoxybenzyl)oxy]-1,1-dimethylethyl}benzene)

2-chloro-1-ethoxy-4-{2-[(4-fluoro-3-phenoxybenzyl)oxy]-1,1-dimethylethyl}benzene structure
83493-43-0 structure
Product name:2-chloro-1-ethoxy-4-{2-[(4-fluoro-3-phenoxybenzyl)oxy]-1,1-dimethylethyl}benzene
CAS No:83493-43-0
MF:C25H26O3FCl
MW:428.92354
CID:1808561
PubChem ID:3068497

2-chloro-1-ethoxy-4-{2-[(4-fluoro-3-phenoxybenzyl)oxy]-1,1-dimethylethyl}benzene Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-ethoxy-4-{2-[(4-fluoro-3-phenoxybenzyl)oxy]-1,1-dimethylethyl}benzene
    • 2-chloro-1-ethoxy-4-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]benzene
    • 4-((2-(3-Chloro-4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxybenzene
    • Benzene, 4-((2-(3-chloro-4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
    • WNRCEYDLTGUFFZ-UHFFFAOYSA-N
    • 3-Phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether
    • SCHEMBL9799742
    • 83493-43-0
    • DTXSID90232398
    • Inchi: InChI=1S/C25H26ClFO3/c1-4-29-23-13-11-19(15-21(23)26)25(2,3)17-28-16-18-10-12-22(27)24(14-18)30-20-8-6-5-7-9-20/h5-15H,4,16-17H2,1-3H3
    • InChI Key: WNRCEYDLTGUFFZ-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)Cl

Computed Properties

  • Exact Mass: 428.1554505g/mol
  • Monoisotopic Mass: 428.1554505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 27.7Ų

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